

Benchmarking Synthetic HR-2 Peptides Against Native Counterparts for HIV-1 Inhibition

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Compound of Interest

Mast Cell Degranulating Peptide
HR-2

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetic Heptad Repeat 2 (HR-2) peptides against their native counterparts in the context of inhibiting HIV-1 entry. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This guide includes quantitative data on antiviral activity, binding affinity, and in vivo stability, alongside detailed experimental protocols and visual representations of the underlying mechanisms and workflows.

Introduction to HR-2 Peptides and HIV-1 Fusion

The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), which consists of the gp120 and gp41 subunits. The gp41 subunit contains two key helical domains, Heptad Repeat 1 (HR-1) and Heptad Repeat 2 (HR-2). During viral fusion, HR-1 and HR-2 domains associate to form a stable six-helix bundle, a critical step that brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.[1]

Native HR-2 peptides are derived from the HR-2 domain of gp41. Synthetic HR-2 peptides are designed to mimic this native sequence and act as fusion inhibitors. By competitively binding to the HR-1 domain, synthetic HR-2 peptides disrupt the formation of the six-helix bundle, thereby preventing viral fusion and entry into the host cell.[2][3] Enfuvirtide (T-20) is a well-known example of an FDA-approved synthetic HR-2 peptide used in antiretroviral therapy.[2]



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Quantitative Performance Comparison

The following tables summarize the quantitative data comparing the performance of various synthetic HR-2 peptides. It is important to note that a direct comparison to a "native" HR-2 peptide's inhibitory activity in its natural context is challenging. Therefore, this data often compares different synthetic iterations or benchmarks against established synthetic peptides like Enfuvirtide.

Table 1: Antiviral Activity (IC50/EC50)

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Peptide	Description	Target Virus/Assay	IC50/EC50	Reference
Monomeric C34	Synthetic peptide mimicking the HR-2 domain.	R5 or X4-tropic HIV-1 envelope glycoprotein- mediated syncytia formation.	~10 ⁻⁷ M	[4]
Trimeric C34	Trimeric version of the C34 peptide.	R5 or X4-tropic HIV-1 envelope glycoprotein- mediated syncytia formation.	~10 ⁻⁷ M	[4]
T-2635	Oligomeric engineered HR-2 peptide.	Enfuvirtide- resistant HIV-1 strain (098- T1249).	>3,600-fold more potent than Enfuvirtide.	[2]
T-2635	Oligomeric engineered HR-2 peptide.	Primary HIV-1 isolate in PBMCs.	0.214 μg/ml	[2]
Enfuvirtide (T-20)	FDA-approved synthetic HR-2 peptide.	Primary HIV-1 isolate in PBMCs.	22.96 μg/ml	[2]
P40	N-terminally extended synthetic HR-2 peptide (SARS- CoV-2).	Ancestral SARS- CoV-2 S protein- driven cell fusion.	1.46 nM	[5][6]
D-3006	D-enantiomeric synthetic host defense peptide (SARS-CoV-2).	SARS-CoV-2 replication in VeroE6/TMPRSS 2 cells.	5.37 μg/mL	[7]



Table 2: Binding Affinity (Kd)

Interacting Molecules	Method	Kd	Reference
HR-2 peptide (DP178) and gp120	Surface Plasmon Resonance (SPR)	Binding induced by sCD4	[8]
Anti-Human ERBB2 Antibody and Human ERBB2 protein	Surface Plasmon Resonance (SPR)	1.88 nM	[9]
Linear designed peptides and target protein	Surface Plasmon Resonance (SPR)	7.5 nM to >1 μM	[10]

Table 3: In Vivo Half-Life

Peptide/Molecule	Modification	Half-Life	Reference
Most natural peptides	None	2-30 minutes	
AG10	Binding to serum protein transthyretin	Terminal elimination t1/2 = 550 min	
GNRs coated with amphiphilic peptides	Coating on gold nanorods	37.8 hours (in mice)	
CJC-1295 with DAC	Drug Affinity Complex (DAC) technology	5-8 days	[11]
IGF-1 LR3	Long R3 Insulin-like Growth Factor-I	20-30 hours	[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Fusion Assay (Syncytia Formation Assay)



This assay visually assesses the ability of a peptide to inhibit virus-induced cell fusion.

Materials:

- HeLa-CD4-CCR5/CXCR4 cells (target cells)
- HeLa cells stably expressing HIV-1 gp120/gp41 (effector cells)
- 96-well plates
- Complete Dulbecco's Modified Eagle Medium (DMEM)
- Synthetic HR-2 peptides at various concentrations
- Phase-contrast microscope

Protocol:

- Seed HeLa-CD4-CCR5/CXCR4 target cells (2 x 10⁴ cells/well) and HeLa-gp120/gp41 effector cells (2 x 10⁴ cells/well) in a 96-well plate.
- Add serial dilutions of the synthetic HR-2 peptides to the co-culture.
- Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.
- Observe and count the number of syncytia (multinucleated giant cells) in each well using a phase-contrast microscope.
- The IC50 value is determined as the peptide concentration that causes a 50% reduction in the number of syncytia compared to the control (no peptide).[4]

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure (e.g., α -helicity) of the peptides.

Materials:

JASCO J-810 spectropolarimeter or equivalent



- Quartz cuvette (0.2 cm path length)
- Sodium phosphate buffer (pH 7.4)
- Synthetic HR-2 peptides
- Trifluoroethanol (TFE) (optional, to induce helical structure)

Protocol:

- Dissolve the synthetic peptide in sodium phosphate buffer to prepare stock solutions.
- Prepare peptide solutions at desired concentrations (e.g., 5 to 50 μ M) in buffer alone or with a helix-inducing solvent like 30% TFE.
- Record CD spectra from 190 to 260 nm at a controlled temperature.
- Use a data pitch of 0.2 nm, a bandwidth of 1 nm, and a scanning speed of 0.8 nm/min.
- Average multiple accumulations (e.g., four) for each spectrum.
- Correct the spectra by subtracting the spectrum of the buffer.
- Express the CD data as molar ellipticity [θ] (deg·cm²·dmol⁻¹).[4]

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding affinity (Kd) between the synthetic HR-2 peptide and its target, the HR-1 domain.

Materials:

- BIAcore instrument or equivalent
- Sensor chip (e.g., CM5)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP)



- HR-1 peptide (ligand)
- Synthetic HR-2 peptide (analyte)
- EDC/NHS for amine coupling

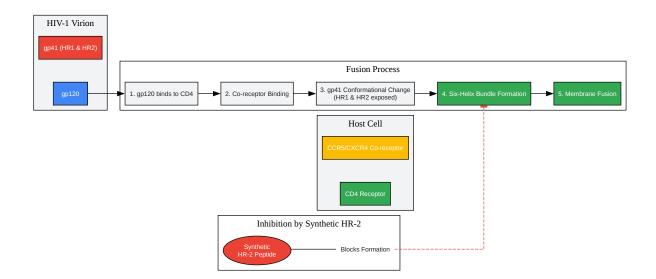
Protocol:

- Immobilize the HR-1 peptide (ligand) onto the sensor chip surface using standard amine coupling chemistry.
- Inject the synthetic HR-2 peptide (analyte) at various concentrations over the sensor surface.
- Measure the change in the refractive index in real-time to monitor the binding and dissociation phases.
- Regenerate the sensor surface between analyte injections.
- Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
- Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[8][9]

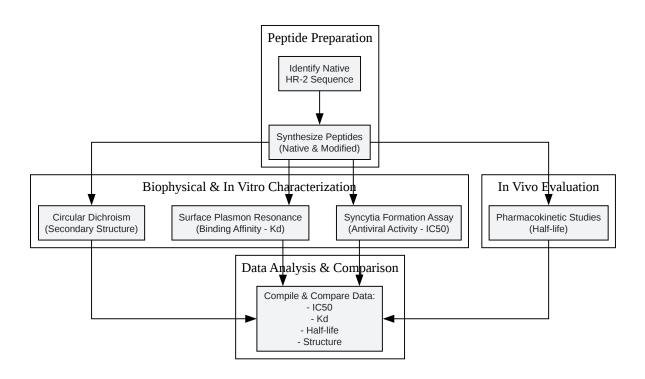
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of HIV fusion and the experimental workflow for comparing native and synthetic HR-2 peptides.









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